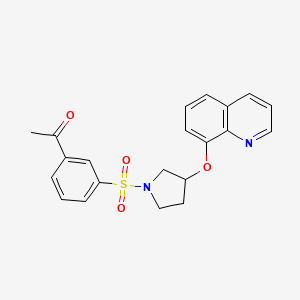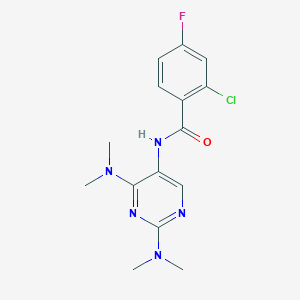
1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups, including a furan ring, a piperidine ring, a naphthalene ring, and a urea group .
Molecular Structure Analysis
The compound contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . It also contains a furan ring, which is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .Scientific Research Applications
Synthesis and Characterization
The compound 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(naphthalen-1-ylmethyl)urea falls within a broader category of synthesized molecules aimed at exploring novel chemical entities with potential applications in various fields of scientific research. A related study detailed the synthesis of novel pyridine and naphthyridine derivatives, involving compounds that undergo reactions to afford hydrazo derivatives, pyrazolo[3,4-H][1,6]naphthyridine derivatives, and pyrimido[4,5-H][1,6]naphthyridine derivatives, respectively (F. M. Abdelrazek et al., 2010). These synthetic routes and chemical transformations are critical for the development of new compounds with tailored properties for specific applications.
Anti-Cancer Potential
In the realm of medicinal chemistry, derivatives similar to the compound have been evaluated for their anti-cancer potential. One study synthesized a series of 1,2-dihydronaphtho[2,1-b]furan derivatives and assessed their anti-proliferative potential against human breast cancer cells, with some compounds showing promising anti-cancer activities (Kobirul Islam et al., 2020). This highlights the importance of such compounds in the development of new therapeutic agents.
Structural and Conformational Studies
Conformational studies of urea and thiourea-based assemblies have provided insights into the structural adjustments possible within such molecules. These studies reveal how intramolecular hydrogen bonding can influence the molecular conformation and assembly of compounds, potentially affecting their physical properties and reactivity (Nithi Phukan & J. Baruah, 2016). Understanding these structural dynamics is essential for designing compounds with specific functions, including molecular recognition, catalysis, and material science applications.
Synthesis Techniques and Catalysis
Research into efficient synthesis techniques is crucial for the development of novel compounds. For example, the use of nano magnetite (Fe3O4) as a catalyst for the one-pot synthesis of related naphthalene derivatives underlines the importance of advanced materials in facilitating chemical reactions, offering clean methodologies, easy workup procedures, and high yields (M. Mokhtary & Mogharab Torabi, 2017). Such studies pave the way for more sustainable and efficient chemical synthesis processes.
properties
IUPAC Name |
1-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c27-23(25-16-20-7-3-6-19-5-1-2-9-22(19)20)24-15-18-10-12-26(13-11-18)17-21-8-4-14-28-21/h1-9,14,18H,10-13,15-17H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVYFNMRRXQIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2614644.png)
![2-Chloro-N-[3-(2-fluorophenoxy)butan-2-yl]acetamide](/img/structure/B2614648.png)

![1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2614650.png)
![ethyl 2-(2-((4-benzyl-5-((2-fluorobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2614651.png)


![(E)-6-(3-chlorostyryl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2614656.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2614660.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2614663.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2614664.png)